

stability of alpha,beta-trehalose under different pH and temperature

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Compound of Interest

Compound Name: *alpha,beta-Trehalose*

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Technical Support Center: Stability of Trehalose

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of trehalose under various pH and temperature conditions. While the query specified **alpha,beta-trehalose** (neotrehalose), the vast majority of scientific literature and commercial applications refer to alpha,alpha-trehalose, the naturally occurring isomer, commonly just called trehalose. The information herein pertains to this common form due to the scarcity of data on its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: How stable is trehalose in acidic aqueous solutions?

A1: Trehalose exhibits exceptional stability in acidic conditions due to its α,α -1,1 glycosidic bond.^{[1][2]} It is significantly more resistant to acid hydrolysis than other non-reducing disaccharides like sucrose.^{[2][3]} For instance, after one hour in a solution at pH 3.5, over 99% of trehalose remains intact, whereas sucrose would be almost completely hydrolyzed under the same conditions.^[1] While acid catalysis of hydrolysis does occur at very low pH, trehalose is generally considered stable for formulation purposes in the pH range of 3.5 to 7.^[4]

Q2: What is the stability of trehalose in neutral to alkaline solutions?

A2: Trehalose maintains high stability in neutral and alkaline solutions. Studies have shown that the rate of hydrolysis for trehalose does not significantly change in the pH range of 7 to 12.^{[5][6]} This makes it a suitable excipient for a wide range of formulations, including those with neutral or slightly alkaline pH.

Q3: How does temperature affect the stability of trehalose in solution and in its solid state?

A3: In its solid, amorphous state, trehalose is exceptionally stable at high temperatures due to its high glass transition temperature (T_g), which is between 110°C and 120°C, the highest among disaccharides.^{[1][3]} This property allows for lyophilized formulations containing trehalose to be stored at higher temperatures without compromising stability.^[1] In aqueous solutions, trehalose is also very stable at elevated temperatures, even under acidic conditions.^[2] For example, 4% aqueous trehalose solutions show resistance to degradation at 100°C for 24 hours between pH 3.5 and 10.^[4]

Q4: What are the primary degradation products of trehalose?

A4: The primary degradation pathway for trehalose is hydrolysis of the glycosidic bond, which yields two molecules of glucose.^{[7][8]} This process is extremely slow without a catalyst; the spontaneous hydrolysis of trehalose at 25°C has a half-life estimated at 6.6 million years.^{[5][6]} In biological systems, this breakdown is catalyzed by the enzyme trehalase.^{[7][9]}

Q5: Can trehalose undergo Maillard reactions?

A5: No, trehalose is a non-reducing sugar and is unreactive with amines, amino acids, and proteins, meaning it does not undergo Maillard browning reactions.^[4] This is a significant advantage over reducing sugars and even sucrose, which can hydrolyze to form reducing sugars, especially in acidic conditions, leading to browning.^{[10][11]}

Troubleshooting Guide

Issue 1: I am observing degradation of my active pharmaceutical ingredient (API) in a trehalose formulation at low pH. Is the trehalose causing this?

Troubleshooting Steps:

- **Verify pH:** Ensure the pH of your formulation is within the optimal stability range for trehalose (pH 3.5-10).[4]
- **Assess API Stability:** Trehalose itself is highly stable at low pH.[1] It is more likely that your API is inherently unstable at the tested pH. Review the pH-stability profile of your API independently.
- **Consider Other Excipients:** Evaluate if other components in your formulation could be contributing to the degradation.
- **Sucrose Comparison:** If you were previously using sucrose, remember that it hydrolyzes at low pH, which could affect the formulation's microenvironment. Trehalose's stability avoids this issue.[1][12]

Issue 2: My lyophilized product containing trehalose shows instability during storage.

Troubleshooting Steps:

- **Check for Crystallization:** Trehalose crystallization can occur, particularly with very fast cooling rates during lyophilization ($>100^{\circ}\text{C}/\text{min}$), which can lead to protein aggregation.[13] Slower cooling rates ($\leq 1^{\circ}\text{C}/\text{min}$) help maintain trehalose in its more stable, amorphous state. [13]
- **Analyze Glass Transition Temperature (T_g):** Ensure your storage temperature is at least 50°C below the T_g of the amorphous matrix to prevent molecular mobility.[1] The T_g of trehalose is the highest among disaccharides, which is a key advantage.[1][3]
- **Moisture Content:** High residual moisture can lower the T_g of the formulation, potentially leading to instability. Ensure your lyophilization cycle is optimized to achieve a low moisture content.

Data on Trehalose Stability

Table 1: Hydrolysis of Disaccharides

Disaccharide	Glycosidic Bond	Half-life at 25°C (uncatalyzed)	Activation Energy for Acid Hydrolysis (kJ/mol)
Trehalose	α,α -1,1	6.6×10^6 years[5][6]	168.2[11]
Sucrose	α,β -1,2	440 years[5][6]	99 - 110[11][12]

Table 2: Stability of Trehalose in Solution at 100°C for 24 hours

pH Range	Stability
3.5 - 10	Resistant to degradation[4]

Experimental Protocols

Protocol: Assessing Trehalose Stability by Monitoring Hydrolysis

This protocol outlines a general method to assess the stability of trehalose in an aqueous solution under specific pH and temperature conditions by measuring the formation of its hydrolysis product, glucose.

1. Materials and Reagents:

- Trehalose dihydrate
- Buffers of desired pH (e.g., citrate for acidic, phosphate for neutral, carbonate for alkaline)
- High-purity water
- Heating apparatus (e.g., water bath, incubator)
- pH meter
- Analytical method for glucose quantification (e.g., HPLC with refractive index detection, enzymatic glucose assay kit)

2. Solution Preparation:

- Prepare buffer solutions at the desired pH values.
- Dissolve a known concentration of trehalose (e.g., 10% w/v) in each buffer.
- Verify the final pH of each solution and adjust if necessary.
- Prepare a trehalose solution in high-purity water as a control.

3. Incubation:

- Aliquot the trehalose solutions into sealed, inert vials.
- Place the vials in a heating apparatus set to the desired temperature (e.g., 60°C, 80°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
- Immediately cool the removed vials to room temperature to stop any further reaction.

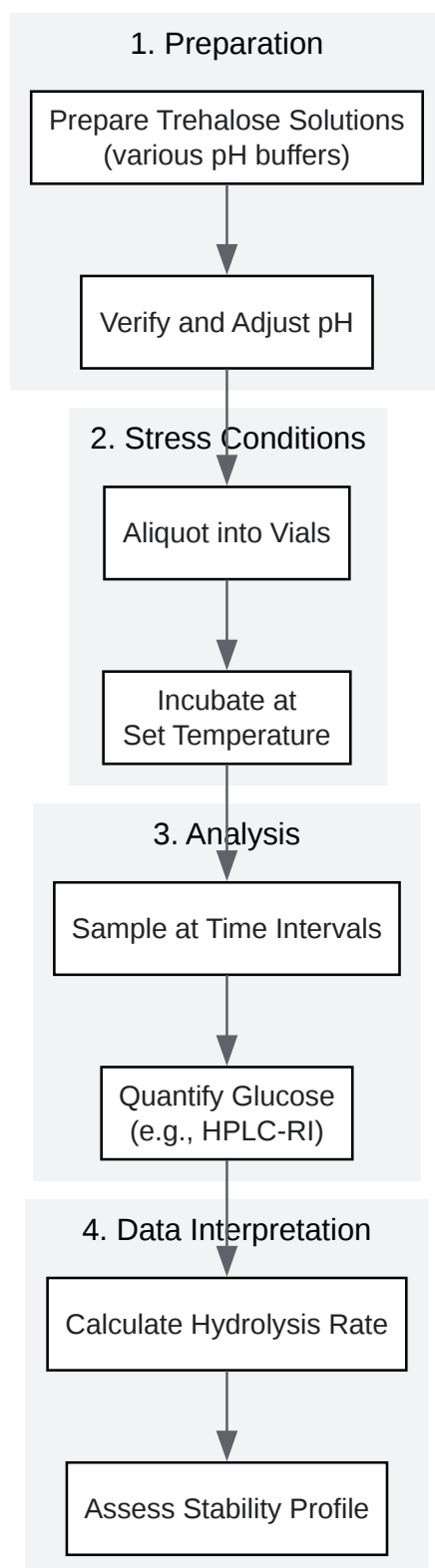
4. Analysis:

- For each time point and condition, quantify the amount of glucose formed using a validated analytical method.
- The concentration of trehalose can be determined by subtracting the amount of hydrolyzed trehalose (calculated from the glucose concentration) from the initial concentration.

5. Data Interpretation:

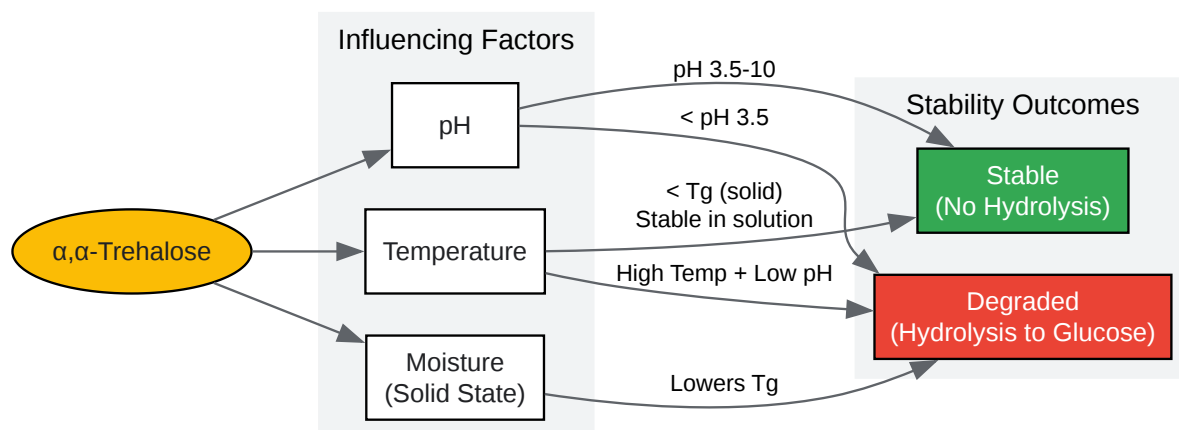
- Plot the concentration of trehalose remaining versus time for each pH and temperature condition.
- Calculate the rate of hydrolysis. A lower rate indicates higher stability.

Visualizations



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Caption: Workflow for a trehalose stability study.



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Caption: Factors influencing trehalose stability.

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